Boron subphthalocyanine chloride
Description
Boron subphthalocyanine chloride (SubPc) is a cone-shaped macrocyclic compound with a central boron atom coordinated to three nitrogen atoms and a chloride axial ligand. Its unique structure confers exceptional optoelectronic properties, including a deep highest occupied molecular orbital (HOMO) energy level (-5.6 eV) and strong absorption in the visible spectrum (λₐ₆ₛ ≈ 560–600 nm) . SubPc is widely used in organic solar cells (OSCs) as a donor material, achieving power conversion efficiencies (PCEs) up to 3.44% in bilayer and bulk heterojunction devices with C₆₀ . Additionally, its high fluorescence quantum yield (Φf = 0.29) makes it suitable for imaging applications .
Properties
IUPAC Name |
12-chloro-2,11,13,22,30,31-hexaza-12-boraoctacyclo[21.6.1.110,14.03,11.04,9.013,21.015,20.024,29]hentriaconta-1,3,5,7,9,14(31),15,17,19,21,23(30),24,26,28-tetradecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12BClN6/c26-25-31-21-15-9-3-5-11-17(15)23(31)30-24-18-12-6-4-10-16(18)22(32(24)25)29-20-14-8-2-1-7-13(14)19(27-20)28-21/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJKCEPOUBWFFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(N2C3=C4C=CC=CC4=C2N=C5N1C(=NC6=NC(=N3)C7=CC=CC=C76)C8=CC=CC=C85)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12BClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boron subphthalocyanine chloride typically involves the cyclization of phthalonitriles in the presence of boron(III) salts . One common method is the reaction of boron trichloride with phthalonitrile under reflux conditions, which leads to the formation of this compound . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of larger reactors and more efficient purification techniques to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Boron subphthalocyanine chloride undergoes various types of chemical reactions, including substitution, oxidation, and reduction . The axial chlorine atom can be substituted with other ligands, such as phenoxy or hydroxy groups, to form different derivatives .
Common Reagents and Conditions
Common reagents used in these reactions include boron trihalides, phenols, and alcohols . The reactions are typically carried out under inert conditions to prevent oxidation and other side reactions .
Major Products
The major products formed from these reactions are various derivatives of this compound, such as phenoxy-substituted or hydroxy-substituted compounds . These derivatives often exhibit different optical and electronic properties compared to the parent compound .
Scientific Research Applications
Structural and Optical Properties
Boron subphthalocyanine chloride is characterized by a non-planar cone structure, which enhances its solubility compared to traditional phthalocyanines. Its molecular formula is , and it features a tetrahedral boron(III) center surrounded by three isoindole units. The compound exhibits two prominent absorption bands: a Soret-like band at approximately 288 nm and a Q-like band around 567 nm .
Organic Photovoltaic Cells (OPVs)
B-subPc-Cl has emerged as a promising material for OPVs due to its excellent charge transport properties and suitable energy levels for exciton dissociation. It can function as an electron acceptor or donor material in various configurations:
- As an Electron Acceptor : B-subPc-Cl has been used effectively in fullerene-free OPVs, where it enhances the efficiency of charge separation and transport, leading to improved power conversion efficiencies .
- Device Architecture : In typical device configurations, B-subPc-Cl is layered with other materials such as F16CuPc, demonstrating good compatibility and performance metrics.
Table 2: Performance Metrics of B-subPc-Cl in OPVs
| Device Configuration | Short-Circuit Current (mA/cm²) | Open-Circuit Voltage (V) |
|---|---|---|
| ITO/MoO3/B-subPc/F16CuPc/BCP/Al | 2.54 | 0.40 |
| ITO/B-subPc/F16CuPc/Al | 0.46 | 0.22 |
| ITO/B-subPc/F16CuPc/BCP/Al | 1.90 | 0.21 |
Organic Light-Emitting Diodes (OLEDs)
In OLED applications, B-subPc-Cl serves as both an exciton blocking layer and a hole transport layer, improving device efficiency by facilitating charge balance . Its high thermal stability and favorable electrochemical properties make it suitable for integration into OLED architectures.
Photonic Applications
The unique optical properties of B-subPc-Cl also lend themselves to photonic applications:
- Laser Dyes : Due to its strong absorption characteristics, B-subPc-Cl can be utilized as a laser dye in various photonic devices.
- Sensors : The compound's sensitivity to environmental changes allows for potential applications in sensor technologies, particularly in detecting changes in light intensity or chemical environments.
Case Studies and Research Findings
Recent studies have highlighted the potential of B-subPc-Cl in enhancing the performance of organic electronic devices:
- Study on OPVs : Research demonstrated that incorporating B-subPc-Cl into OPV structures significantly increased the overall efficiency by optimizing charge transport pathways .
- Thermal Stability Analysis : Thermogravimetric analysis indicated that B-subPc-Cl exhibits high thermal stability, making it suitable for long-term applications in electronic devices .
Mechanism of Action
The mechanism by which boron subphthalocyanine chloride exerts its effects is primarily through its interaction with light. Upon light absorption, the compound undergoes electronic excitation, leading to the generation of reactive oxygen species in the case of photodynamic therapy . The molecular targets and pathways involved include the generation of singlet oxygen and other reactive species that can damage cellular components .
Comparison with Similar Compounds
Fluorinated Subphthalocyanines (F₃SPc)
Structural and Electronic Properties
Trifluorosubphthalocyanine (F₃SPc), a fluorinated derivative of SubPc, exists as constitutional isomers (C₃ and C₁). Despite structural differences, both isomers exhibit identical absorption (λₐ₆ₛ ≈ 325 nm) and emission (λₑₘ ≈ 575–625 nm) profiles, with Φf values of 0.27–0.28, slightly lower than SubPc . Peripheral fluorine atoms enhance fluorescence intensity in cellular imaging, as demonstrated in MDA-MB-231 breast cancer cells .
Unsymmetrical Phthalocyanines
SubPc serves as a precursor for synthesizing unsymmetrical A₃B-phthalocyanines, such as those with annulated pyridine or pyrazine rings. These derivatives exhibit near-infrared absorption (λₐ₆ₛ > 700 nm) and high singlet oxygen generation, making them promising for photodynamic therapy (PDT) .
Metal Phthalocyanines (TiPcCl₂, AlPcCl)
Optoelectronic Performance
- Titanium(IV) Phthalocyanine Dichloride (TiPcCl₂) : Exhibits broader absorption (λₐ₆ₛ ≈ 300–800 nm) but lower OSC efficiency (PCE < 2%) compared to SubPc .
- Aluminum Phthalocyanine Chloride (AlPcCl) : As an acceptor, AlPcCl-based planar heterojunction cells achieve PCEs ~2.5%, underperforming relative to SubPc/C₆₀ systems .
Structural Influence
The central boron atom in SubPc enables stronger π-π stacking and charge transfer than bulkier metal centers in TiPcCl₂ or AlPcCl .
Surface Energy and Thin-Film Properties
SubPc has a surface energy of ≈48 mJ/m², higher than polytetrafluoroethylene (PTFE, 20 mJ/m²) but lower than polyvinyl chloride (PVC, 40 mJ/m²) . This moderate surface energy facilitates uniform thin-film formation, critical for optoelectronic devices. In contrast, fluorinated polymers like PTFE require additional processing for device integration.
Data Tables
Table 1: Key Properties of SubPc and Analogues
Biological Activity
Boron subphthalocyanine chloride (SubPc) is a compound of increasing interest due to its unique photophysical properties and potential applications in various fields, including organic electronics and photodynamic therapy (PDT). This article explores the biological activity of SubPc, focusing on its mechanisms, experimental findings, and implications for therapeutic use.
Overview of this compound
This compound is a derivative of phthalocyanine, characterized by its boron center and a unique subphthalocyanine structure. Its distinct electronic properties make it suitable for applications such as organic photovoltaics and PDT.
Photodynamic Therapy (PDT) : SubPc is utilized in PDT due to its ability to generate reactive oxygen species (ROS) upon light activation. These ROS can induce cell death in targeted cancer cells. The mechanism involves the absorption of light, leading to excitation of the SubPc, followed by energy transfer processes that produce singlet oxygen , which is cytotoxic to tumors .
Charge Transfer Dynamics : Studies indicate that SubPc can act as an electron acceptor in charge transfer processes. Research has shown that the interaction between SubPc and fullerene (C60) facilitates efficient charge separation, which is crucial for the performance of organic photovoltaic devices . The dynamics of these charge transfer processes are influenced by the molecular structure and environment, affecting the efficiency of energy conversion .
In Vitro Studies
- Antimicrobial Activity : SubPc has demonstrated antimicrobial properties against various pathogens. In one study, its photodynamic effects were assessed against bacterial strains, showing significant reductions in viability upon light exposure .
- Cytotoxicity in Cancer Cells : Research has shown that SubPc selectively accumulates in cancerous tissues. When activated by light, it induces apoptosis in cancer cells while sparing normal cells, highlighting its potential as a targeted therapy .
In Vivo Studies
- Tumor Models : In animal models, SubPc has been tested for its efficacy in reducing tumor size when administered prior to light exposure. Results indicated a marked decrease in tumor volume compared to controls .
- Toxicological Assessments : Toxicity studies have revealed that while SubPc is effective in inducing cell death in tumors, it exhibits low toxicity towards healthy tissues at therapeutic doses, making it a promising candidate for clinical applications .
Case Studies
Q & A
Q. What are the established protocols for synthesizing and characterizing boron subphthalocyanine chloride (BsubPc-Cl)?
Methodological Answer: BsubPc-Cl is synthesized via the reaction of phthalonitrile with boron trichloride (BCl₃) in aromatic solvents like toluene or p-xylene under inert conditions . Key steps include:
- Purification : Column chromatography or sublimation to achieve >90% purity.
- Characterization :
- X-ray Diffraction (XRD) : Confirms non-planar, cone-shaped molecular geometry (e.g., crystallographic data showing B–Cl axial bond length of ~1.84 Å) .
- UV-Vis Spectroscopy : Strong Q-band absorption at ~565 nm in DMSO, indicative of π→π* transitions .
- Cyclic Voltammetry (CV) : Redox potentials (e.g., E₁/₂ = −1.2 V vs. Ag/AgCl) reveal electron-accepting properties .
Q. What are the key spectroscopic and electronic properties of BsubPc-Cl relevant to optoelectronic applications?
Methodological Answer: BsubPc-Cl exhibits:
- Optical Properties : Narrow absorption bands (FWHM ~30 nm) and fluorescence at ~600 nm, suitable for light-harvesting layers .
- Electrochemical Behavior : LUMO level at −3.8 eV (vs. vacuum), enabling efficient electron transport in organic photovoltaics (OPVs) .
- Dipole Moment : ~5.6 D along the B–Cl axis, influencing interfacial charge separation in devices .
Experimental Tip : Use time-resolved photoluminescence (TRPL) to measure exciton diffusion lengths (>10 nm) in thin-film architectures .
Advanced Research Questions
Q. How can researchers optimize BsubPc-Cl-based organic photovoltaic (OPV) devices for higher power conversion efficiency (PCE)?
Methodological Answer: Key strategies include:
- Layer Engineering : Use BsubPc-Cl as an electron acceptor paired with donors like CuPc or ZnPc. Optimize thickness (e.g., 20–30 nm) via organic vapor jet printing to balance light absorption and charge transport .
- Morphology Control : Post-deposition annealing (80–100°C) enhances crystallinity, reducing recombination losses .
- Interface Modification : Insert exciton-blocking layers (e.g., C₆₀) to improve open-circuit voltage (Vₒc > 1.0 V) .
Q. How does thermal processing affect the stability and electronic properties of BsubPc-Cl thin films?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : BsubPc-Cl shows 5% mass loss at 300°C, making it suitable for low-temperature processing (<150°C) .
- In Situ XRD : Heating above 200°C induces irreversible crystal lattice distortion, degrading charge mobility .
- Mitigation Strategy : Use gradient annealing (stepwise temperature ramping) to preserve molecular integrity .
Q. How should researchers address contradictions in reported charge mobility values for BsubPc-Cl?
Methodological Answer: Discrepancies arise from:
- Measurement Techniques : Space-charge-limited current (SCLC) vs. field-effect transistor (FET) methods. SCLC often overestimates mobility due to trap states .
- Film Morphology : Solution-processed films (mobility ~10⁻⁴ cm²/Vs) vs. vapor-deposited films (~10⁻³ cm²/Vs) .
- Recommendation : Standardize testing using FET configurations with SiO₂/Si substrates and report humidity-controlled conditions .
Q. What advanced computational methods are used to predict BsubPc-Cl’s optoelectronic behavior?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO levels (e.g., B3LYP/6-31G* basis set) .
- Molecular Dynamics (MD) : Simulate thin-film packing (e.g., Materials Studio software) to correlate morphology with device performance .
- Machine Learning : Train models on experimental datasets (e.g., absorption vs. solvent polarity) to predict new derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
